1-(2-Fluoro-4-nitrophenyl)pyrrolidine
Overview
Description
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a 2-fluoro-4-nitrophenyl group.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Safety information suggests that 1-(2-Fluoro-4-nitrophenyl)pyrrolidine may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection, should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzene with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(2-Amino-4-nitrophenyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
- 1-(2-Fluoro-4-nitrophenyl)azepane
- 1-(3-Methyl-4-nitrophenyl)pyrrolidine
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a fluoro and nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXLBISYVJESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386772 | |
Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385380-74-5 | |
Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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